2-Butoxy-cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

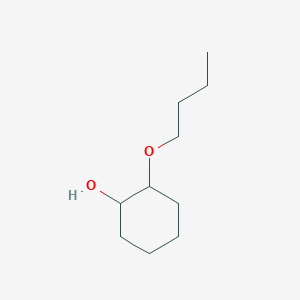

2-Butoxy-cyclohexanol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the larger family of alcohols and is characterized by the presence of a butoxy group attached to a cyclohexanol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Butoxy-cyclohexanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, this compound is often produced through the alkylation of cyclohexanol with butyl alcohol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability. The reaction is carried out at elevated temperatures and pressures to ensure high yields .

Análisis De Reacciones Químicas

Types of Reactions

2-Butoxy-cyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanoic acid.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexanol derivatives.

Aplicaciones Científicas De Investigación

2-Butoxy-cyclohexanol has several applications in scientific research:

Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.

Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.

Industry: It is used in the formulation of cleaning agents, paints, and coatings

Mecanismo De Acción

The mechanism of action of 2-Butoxy-cyclohexanol involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

2-Butoxyethanol: Similar in structure but with an ethyl group instead of a cyclohexanol ring.

Cyclohexanol: Lacks the butoxy group, making it less effective as a solvent for certain applications.

Butylcyclohexane: Similar but lacks the hydroxyl group, affecting its reactivity.

Uniqueness

2-Butoxy-cyclohexanol is unique due to its combination of a cyclohexanol ring and a butoxy group, which provides it with distinct solvent properties and reactivity compared to other similar compounds .

Propiedades

Fórmula molecular |

C10H20O2 |

|---|---|

Peso molecular |

172.26 g/mol |

Nombre IUPAC |

2-butoxycyclohexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h9-11H,2-8H2,1H3 |

Clave InChI |

VOSLOTNIIUSTIA-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1CCCCC1O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.